

Introduction: A Uniquely Functionalized Synthetic Cornerstone

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Compound of Interest

Compound Name: **4-Bromo-2-iodobenzaldehyde**

Cat. No.: **B1523704**

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4-Bromo-2-iodobenzaldehyde is a tri-functionalized aromatic compound of significant interest in modern organic synthesis. Its structure, featuring a benzaldehyde core substituted with two distinct halogen atoms at the para and ortho positions, presents a unique platform for the construction of complex molecular architectures. The differential reactivity of the aldehyde, the carbon-iodine (C-I) bond, and the carbon-bromine (C-Br) bond allows for a high degree of control in sequential chemical transformations. This guide provides a comprehensive exploration of the physicochemical properties, spectroscopic signature, reactivity, and synthetic applications of this versatile building block, offering field-proven insights for its effective utilization in pharmaceutical and materials science research.

Core Physicochemical Characteristics

The fundamental properties of **4-Bromo-2-iodobenzaldehyde** are crucial for its handling, reaction setup, and purification. These characteristics are summarized below.

Property	Value	Source(s)
IUPAC Name	4-bromo-2-iodobenzaldehyde	[1]
CAS Number	1261470-87-4	[1] [2]
Molecular Formula	C ₇ H ₄ BrI ₀	[1] [3]
Molecular Weight	310.91 g/mol	[1] [2]
Monoisotopic Mass	309.84902 Da	[1]
Appearance	Solid, typically a beige powder	[4] [5]
Melting Point	112-114 °C (Reported for isomer 2-Bromo-4-iodobenzaldehyde)	[4]
Boiling Point	313.0 ± 32.0 °C (Predicted for isomer 2-Bromo-4-iodobenzaldehyde)	[4]
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, THF, and chlorinated solvents.	
InChI Key	JFFYPBIPKMTEEQ-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	C1=CC(=C(C=C1Br)I)C=O	[1]

Spectroscopic Profile: Elucidating the Structure

Unambiguous characterization is paramount in synthesis. The following sections detail the expected spectroscopic data for **4-Bromo-2-iodobenzaldehyde**, which are essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic and aromatic protons.

- Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
- Aromatic Protons: Three protons on the aromatic ring will exhibit a complex splitting pattern. The proton at C5 (between the bromo and iodo groups) will likely appear as a doublet, while the protons at C3 and C6 will show more complex multiplicities due to their respective couplings.
- ^{13}C NMR: The carbon spectrum will provide key information about the carbon framework.
 - Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.
 - Aromatic Carbons: Six distinct signals are expected, with the carbons directly attached to the halogens (C-Br and C-I) showing characteristic shifts influenced by the electronegativity and heavy atom effect of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

- C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, typically appearing around $1700\text{-}1710\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Signals appearing just above 3000 cm^{-1} .
- Aromatic C=C Stretches: Multiple bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-I and C-Br Stretches: Absorptions in the fingerprint region ($< 800\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

- Molecular Ion (M^+): The spectrum will show a prominent molecular ion peak.
- Isotopic Pattern: A highly characteristic isotopic cluster for the molecular ion will be observed due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 natural abundance).

This results in two peaks of nearly equal intensity at M^+ and $M+2$, which is a definitive signature for a monobrominated compound.[6]

- **Fragmentation:** Common fragmentation pathways include the loss of the formyl radical ($\bullet\text{CHO}$), followed by subsequent loss of halogen atoms.

The Principle of Orthogonal Reactivity: A Synthetic Chemist's Advantage

The true synthetic power of **4-Bromo-2-iodobenzaldehyde** lies in the differential reactivity of its three functional sites. This "orthogonal reactivity" allows for selective, stepwise modifications, which is a cornerstone of modern synthetic strategy for building complex molecules.[7]

The C-I bond is significantly more reactive towards oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the more robust C-Br bond. This reactivity difference enables the selective functionalization of the ortho position (C2) while leaving the para position (C4) intact for a subsequent, different coupling reaction under more forcing conditions. The aldehyde group offers a third site for transformations like olefination, reduction, or imine formation, which are typically performed under conditions that do not affect the carbon-halogen bonds.

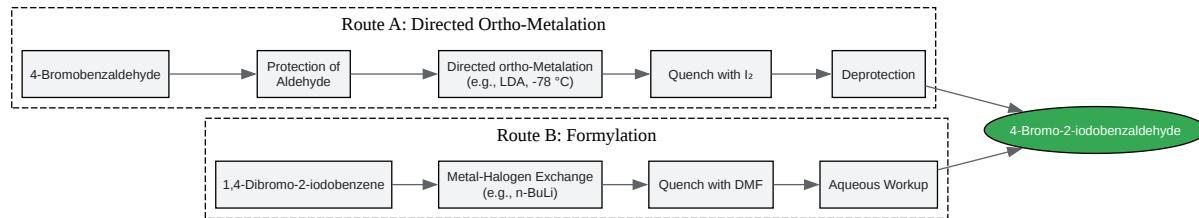
Caption: Orthogonal reactivity of **4-Bromo-2-iodobenzaldehyde**.

Synthetic Applications & Methodologies

The unique reactivity profile makes this compound a valuable precursor in multi-step syntheses, particularly in the development of novel pharmaceutical agents and functional materials.[5][8]

Proposed Synthetic Workflow

While multiple routes are conceivable, a plausible synthesis of **4-Bromo-2-iodobenzaldehyde** could involve a directed ortho-metallation and iodination strategy starting from a protected 4-bromobenzaldehyde, or a halogen exchange/formylation sequence from a dibromo-iodobenzene precursor.



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Caption: Plausible synthetic pathways to **4-Bromo-2-iodobenzaldehyde**.

Protocol: Selective Sonogashira Cross-Coupling at the C-I Position

This protocol exemplifies the selective functionalization at the more reactive C-I bond. The causality for the choice of catalyst and conditions lies in promoting oxidative addition at the C-I bond while leaving the C-Br bond untouched.

Objective: To selectively couple an alkyne at the C2 position of **4-Bromo-2-iodobenzaldehyde**.

Materials:

- **4-Bromo-2-iodobenzaldehyde** (1.0 equiv)
- Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv)
- Copper(I) iodide (CuI, 0.04 equiv)
- Base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv)

- Anhydrous, degassed solvent (e.g., THF or DMF)

Methodology:

- Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Bromo-2-iodobenzaldehyde**, Pd(PPh₃)₂Cl₂, and CuI.
- System Purge: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation and side reactions like homocoupling of the alkyne.
- Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the 4-bromo-2-(alkynyl)benzaldehyde product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

- Hazard Identification: **4-Bromo-2-iodobenzaldehyde** is classified as harmful and an irritant.
[\[1\]](#)
 - H302: Harmful if swallowed.[\[1\]](#)
 - H315: Causes skin irritation.[\[1\]](#)

- H319: Causes serious eye irritation.[1]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
 - Nitrile gloves[9]
 - Chemical safety goggles or a face shield[9]
 - A lab coat
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10][11] For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[4]
- Spill & Disposal: In case of a spill, use an absorbent material to clean it up and dispose of it as hazardous chemical waste in accordance with local and national regulations.[9][11]

Conclusion

4-Bromo-2-iodobenzaldehyde is more than just a chemical intermediate; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties and, most importantly, its capacity for selective, orthogonal functionalization make it an invaluable asset for researchers in drug discovery and materials science. Understanding its reactivity profile, as detailed in this guide, is the key to unlocking its full potential in the rational design and synthesis of novel, high-value molecules.

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